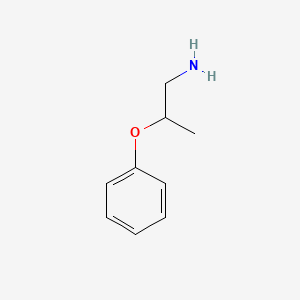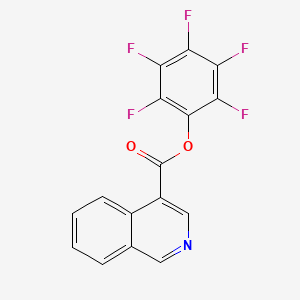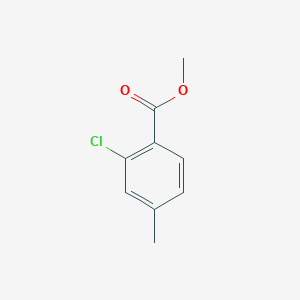
Methyl 2-chloro-4-methylbenzoate
概要
説明
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is methyl 2-chloro-4-methylbenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-methylbenzoate consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl benzoate group . The InChI code for this compound is 1S/C9H9ClO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-chloro-4-methylbenzoate is a solid at room temperature . It has a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 158 and a formal charge of 0 .科学的研究の応用
Pharmaceuticals Synthesis
Methyl 2-chloro-4-methylbenzoate is utilized in the pharmaceutical industry as a precursor for synthesizing various compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. For instance, it can be involved in the synthesis of bioactive molecules that exhibit antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Agricultural Chemicals
In agriculture, this compound finds its application in the development of pesticides and herbicides. It can act as an intermediate in the chemical synthesis of compounds that control or eradicate pests and weeds, thereby protecting crops and improving yield .
Material Science
Methyl 2-chloro-4-methylbenzoate is significant in material science, particularly in the synthesis of novel polymers and coatings. Its chemical properties allow it to be incorporated into materials that require specific characteristics like increased durability or resistance to environmental factors .
Chemical Synthesis
This compound is a valuable reagent in multistep chemical synthesis processes. It is used in the preparation of complex organic compounds through reactions like Friedel-Crafts acylation, electrophilic aromatic substitution, and others. Its role in the synthesis of new anticancer molecules is an example of its importance in chemical research .
Environmental Science
In environmental science, Methyl 2-chloro-4-methylbenzoate can be part of the synthesis of metal-organic frameworks (MOFs). These MOFs are used as sensors and scavengers for toxic environmental pollutants, playing a crucial role in environmental remediation efforts .
Analytical Chemistry
The compound is also relevant in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis. Its well-defined properties make it suitable for calibrating instruments and validating analytical methods .
Safety and Hazards
作用機序
Target of Action
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 The primary targets of this compound are currently not well-defined in the literature
Pharmacokinetics
Some general properties have been reported . The compound has a high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a LogP value of 2.43500, indicating its lipophilicity . These properties can impact the bioavailability of the compound in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-chloro-4-methylbenzoate. For instance, the compound’s storage temperature is reported to be 2-8°C . .
特性
IUPAC Name |
methyl 2-chloro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFAIKANVMKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621589 | |
| Record name | Methyl 2-chloro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-methylbenzoate | |
CAS RN |
195318-63-9 | |
| Record name | Methyl 2-chloro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



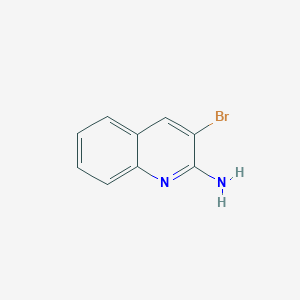
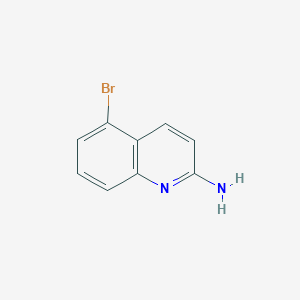
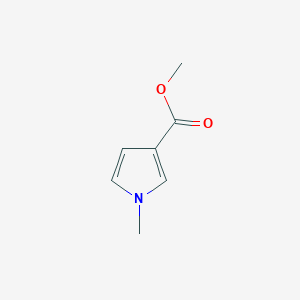
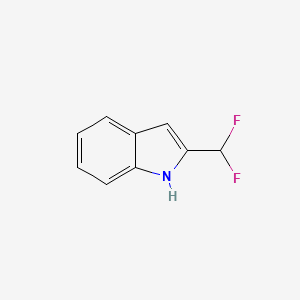
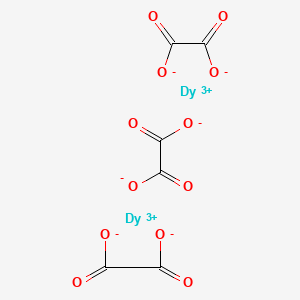
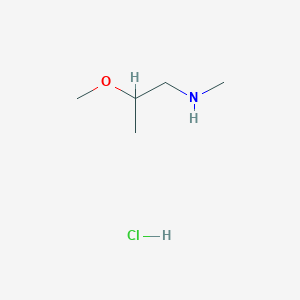
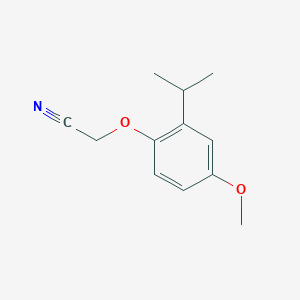

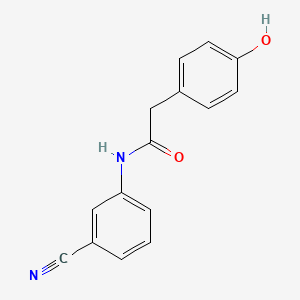
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)

